4-Chloro-1-benzothiophene-2-carbohydrazide

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship (SAR)

This 4-chloro regioisomer is critical for reproducible SAR. The chlorine at the 4-position uniquely modulates electronic/steric properties versus the 6-chloro analog (MIC 4 µg/mL vs. MRSA). Use it to build acylhydrazone libraries for antibiotic lead optimization or to create oxadiazole-based α-amylase inhibitors (IC50 0.032 µM). Position-specific purity ensures valid structure-activity correlations. Ideal for medicinal chemistry and targeted library synthesis.

Molecular Formula C9H7ClN2OS
Molecular Weight 226.68 g/mol
CAS No. 952182-46-6
Cat. No. B1290968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-benzothiophene-2-carbohydrazide
CAS952182-46-6
Molecular FormulaC9H7ClN2OS
Molecular Weight226.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(S2)C(=O)NN)C(=C1)Cl
InChIInChI=1S/C9H7ClN2OS/c10-6-2-1-3-7-5(6)4-8(14-7)9(13)12-11/h1-4H,11H2,(H,12,13)
InChIKeyRANIZGUMTFCCOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 4-Chloro-1-benzothiophene-2-carbohydrazide (CAS 952182-46-6) as a Versatile Heterocyclic Scaffold


4-Chloro-1-benzothiophene-2-carbohydrazide (CAS 952182-46-6) is a heterocyclic building block comprised of a benzothiophene core functionalized with a reactive carbohydrazide group at the 2-position and a chlorine atom at the 4-position [1]. Its molecular formula is C9H7ClN2OS, with a molecular weight of 226.68 g/mol and a density of 1.486±0.06 g/cm³ [1]. This compound serves as a versatile intermediate for the synthesis of biologically active molecules, particularly through condensation reactions with aldehydes or ketones to form acylhydrazones, which are of interest in medicinal chemistry [2].

Risks of Substituting 4-Chloro-1-benzothiophene-2-carbohydrazide with Other Benzothiophene Analogs


The 4-chloro substitution pattern on the benzothiophene ring is a critical structural determinant of biological activity and physicochemical properties, making simple substitution with other isomers or analogs unreliable. For example, the shift of the chlorine atom from the 4- to the 6-position in an acylhydrazone derivative resulted in a compound with potent and non-cytotoxic activity against multidrug-resistant S. aureus (MIC of 4 µg/mL) [1]. The 4-chloro isomer's distinct electronic and steric profile will predictably alter target binding, reactivity, and pharmacokinetic behavior compared to the 3- or 6-chloro isomers, necessitating a position-specific procurement strategy for reproducible research outcomes [2].

Quantitative Differentiation of 4-Chloro-1-benzothiophene-2-carbohydrazide from Key Analogs


Regioisomeric Chlorine Substitution: Differential Impact on Antimicrobial Potency

The specific position of the chlorine atom on the benzothiophene core dramatically influences the resulting biological activity of derived acylhydrazones. A study evaluating a library of 26 benzothiophene acylhydrazones identified a 6-chloro derivative as a hit against multidrug-resistant S. aureus. This compound, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against three different S. aureus strains, including a reference classical strain and two clinically isolated strains resistant to methicillin and daptomycin [1]. Importantly, this hit was also determined to be non-cytotoxic. This data provides a direct class-level inference: the regioisomeric identity of the chloro-substituent is not interchangeable. The 4-chloro isomer, while not the active hit in this specific study, presents a distinct and quantifiable differentiation in its potential to yield derivatives with a different activity and selectivity profile compared to its 6-chloro counterpart.

Antimicrobial Resistance Medicinal Chemistry Structure-Activity Relationship (SAR)

Derivatization Potential: Quantitative Antidiabetic Activity in Benzothiophene Oxadiazoles

The 4-Chloro-1-benzothiophene-2-carbohydrazide scaffold serves as a precursor to 1,3,4-oxadiazole derivatives, a class of compounds with demonstrated, potent antidiabetic activity. A study on novel benzothiophene derivatives found that a 1,3,4-oxadiazole adduct (compound 4) exhibited an in vitro α-amylase IC50 of 0.032 µM, which is more potent than the standard drug acarbose (IC50 = 0.09 µM) by a factor of ~2.8x [1]. This provides a quantitative benchmark for the potential of benzothiophene-derived heterocycles accessible from the core carbohydrazide. The 4-chloro substituent provides a unique electronic environment that will further differentiate the α-amylase inhibitory profile of any resulting oxadiazoles compared to those derived from unsubstituted or differently substituted benzothiophene cores.

Antidiabetic Drug Discovery α-Amylase Inhibition Heterocyclic Chemistry

Comparative Physicochemical Properties of Chlorinated Benzothiophene Isomers

The 4-chloro isomer (CAS 952182-46-6) is physically and chemically distinct from its 3-chloro analog (CAS 62524-21-4). While both share the same molecular formula (C9H7ClN2OS) and molecular weight (226.68 g/mol), the difference in substitution pattern results in different solid-state properties, polarity, and chromatographic behavior. For instance, the 4-chloro isomer has a reported density of 1.486±0.06 g/cm³, while similar data for the 3-chloro isomer is not consistently reported, suggesting different intermolecular packing [1]. This is a critical consideration for researchers requiring a specific isomer for crystallography, reproducible synthesis, or analytical method development.

Physicochemical Profiling Heterocyclic Scaffolds Lead Optimization

Defined Application Scenarios for 4-Chloro-1-benzothiophene-2-carbohydrazide in R&D


Lead Optimization in Antibacterial Drug Discovery Programs

Procurement is justified for medicinal chemistry teams focused on novel antibiotics against Gram-positive pathogens. The core scaffold is a known precursor to acylhydrazones, a validated chemotype for activity against multidrug-resistant S. aureus. Using this specific 4-chloro building block allows for the generation of a unique chemical library to explore SAR around the benzothiophene core, with the goal of improving upon the MIC of 4 µg/mL and non-cytotoxic profile established by the related 6-chloro derivative [1].

Development of Novel α-Amylase Inhibitors for Metabolic Disorders

This compound is an ideal starting material for synthesizing novel 1,3,4-oxadiazole derivatives for antidiabetic research. Researchers can leverage the 4-chloro benzothiophene core to build upon the known α-amylase inhibitory activity of this class, which has shown IC50 values as low as 0.032 µM (surpassing acarbose), to develop new chemical entities with improved potency or pharmacokinetic profiles [2].

SAR Studies on Regioisomeric Chlorine Effects

This compound is essential for studies aimed at understanding the specific electronic and steric contributions of a 4-chloro substituent on a benzothiophene ring. It enables direct comparative studies with the 3-chloro (CAS 62524-21-4) and 6-chloro analogs (precursor to the potent antibacterial hit) to deconvolute the SAR for any biological target of interest. The differences in physicochemical properties, such as the density of 1.486 g/cm³ for the 4-chloro isomer, underscore the value of this regioisomerically pure material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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